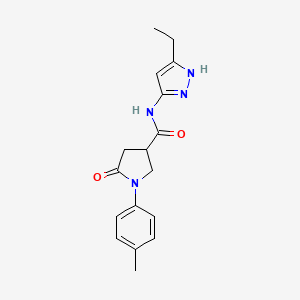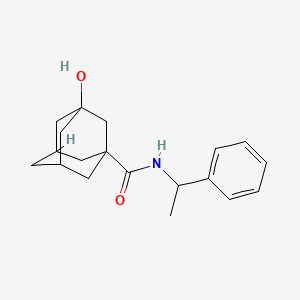![molecular formula C18H19FN2O3 B7534963 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, also known as FM-BZA, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. FM-BZA belongs to the class of benzamide derivatives and has a molecular weight of 383.42 g/mol.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can induce DNA damage and apoptosis in cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to exhibit low toxicity in normal cells and tissues, indicating that it may have a favorable safety profile for use in cancer therapy. In addition to its antiproliferative and pro-apoptotic effects, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). These effects may contribute to the overall efficacy of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its potent antiproliferative activity against a variety of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies. Another advantage is its favorable safety profile, which suggests that it may have fewer side effects than other cancer therapies. However, one limitation of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide may have potential applications in other diseases besides cancer, such as inflammatory and autoimmune diseases, which could be explored in future studies.
In conclusion, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is a novel compound that has shown promising antiproliferative and pro-apoptotic activity against a variety of cancer cell lines. Its favorable safety profile and potential applications in other diseases make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can be synthesized by reacting 3-fluoro-4-methylbenzoic acid with 3-(2-methoxypropanoylamino)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide.
Applications De Recherche Scientifique
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait in cancer therapy.
Propriétés
IUPAC Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-11-7-8-13(9-16(11)19)18(23)21-15-6-4-5-14(10-15)20-17(22)12(2)24-3/h4-10,12H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZHSGAGSJLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)
![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)

![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)